1-Bromo-2-fluoro-1-cyclohexene
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Overview
Description
1-Bromo-2-fluoro-1-cyclohexene is an organic compound with the molecular formula C6H8BrF It is a halogenated cyclohexene derivative, characterized by the presence of both bromine and fluorine atoms attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-1-cyclohexene can be synthesized through several methods. One common approach involves the halogenation of cyclohexene. For instance, the reaction of cyclohexene with bromine and fluorine sources under controlled conditions can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to control the reactivity of the halogens .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the reactive nature of the halogens involved .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-1-cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-fluoro-1-cyclohexanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-fluorocyclohexene.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium hydroxide, sodium ethoxide.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
- 2-Fluoro-1-cyclohexanol (from substitution).
- 1-Fluorocyclohexene (from elimination).
- 1,2-Dibromo-2-fluorocyclohexane (from addition) .
Scientific Research Applications
1-Bromo-2-fluoro-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-1-cyclohexene in chemical reactions involves the interaction of its halogen atoms with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The presence of both bromine and fluorine atoms can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
1-Bromo-2-chloro-1-cyclohexene: Similar in structure but with a chlorine atom instead of fluorine.
1-Bromo-2-iodo-1-cyclohexene: Contains an iodine atom instead of fluorine.
1-Fluoro-2-chloro-1-cyclohexene: Contains both fluorine and chlorine atoms.
Uniqueness: 1-Bromo-2-fluoro-1-cyclohexene is unique due to the presence of both bromine and fluorine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens can also influence the compound’s physical properties, such as boiling point and solubility, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H8BrF |
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Molecular Weight |
179.03 g/mol |
IUPAC Name |
1-bromo-2-fluorocyclohexene |
InChI |
InChI=1S/C6H8BrF/c7-5-3-1-2-4-6(5)8/h1-4H2 |
InChI Key |
IVMHXVVKTNVPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)F)Br |
Origin of Product |
United States |
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